Superior Reactivity of the C-I Bond in Pd-Catalyzed Cross-Coupling
In a comparative Sonogashira coupling study, the reaction was efficient only with 2-iodophenol, providing the desired 2-arylbenzofuran derivative, while the corresponding chloro and bromo analogs exhibited low reactivity and gave the product in low yield [1]. As a 2-iodophenol derivative, 5-Chloro-3-fluoro-2-iodophenol belongs to this highly reactive class, making it a superior choice for synthetic sequences initiated by C-C bond formation at the ortho position.
| Evidence Dimension | Reaction efficiency (Sonogashira coupling yield) |
|---|---|
| Target Compound Data | Belongs to the 2-iodophenol class (efficient reaction) |
| Comparator Or Baseline | Chloro and bromo analogs (low yield) |
| Quantified Difference | Qualitative difference: 'efficient only with 2-iodophenol' vs. 'low yield' for Cl/Br [1] |
| Conditions | Copper-free Sonogashira coupling with phenylacetylene using a Pd/MgLa mixed metal oxide catalyst [1] |
Why This Matters
For procurement, this evidence confirms that the 2-iodo substituent is critical for high-yielding cross-coupling, justifying selection over cheaper but less reactive 2-bromo or 2-chloro analogs.
- [1] ScienceDirect. 2-Iodophenol. Scheme 9-22. https://www.sciencedirect.com/topics/chemistry/2-iodophenol View Source
